5-(2-Bromo-4-(trifluoromethyl)phenyl)oxazole
CAS No.: 2364585-29-3
Cat. No.: VC11665957
Molecular Formula: C10H5BrF3NO
Molecular Weight: 292.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2364585-29-3 |
|---|---|
| Molecular Formula | C10H5BrF3NO |
| Molecular Weight | 292.05 g/mol |
| IUPAC Name | 5-[2-bromo-4-(trifluoromethyl)phenyl]-1,3-oxazole |
| Standard InChI | InChI=1S/C10H5BrF3NO/c11-8-3-6(10(12,13)14)1-2-7(8)9-4-15-5-16-9/h1-5H |
| Standard InChI Key | IQGWAAXLXKBMAN-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1C(F)(F)F)Br)C2=CN=CO2 |
| Canonical SMILES | C1=CC(=C(C=C1C(F)(F)F)Br)C2=CN=CO2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 5-[2-bromo-4-(trifluoromethyl)phenyl]-1,3-oxazole, reflects its bifunctional aromatic system: an oxazole ring (positions 1 and 3) linked to a substituted phenyl group at position 5. The phenyl ring bears a bromine atom (electron-withdrawing) at position 2 and a trifluoromethyl group (-CF₃, strong electron-withdrawing) at position 4. This arrangement creates distinct electronic effects, influencing reactivity in cross-coupling reactions and binding interactions.
Key Properties:
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Molecular Formula: C₁₀H₅BrF₃NO
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Molecular Weight: 292.05 g/mol
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Canonical SMILES: C1=CC(=C(C=C1C(F)(F)F)Br)C2=CN=CO2
Synthesis and Industrial Production
Laboratory Synthesis
While detailed protocols for this specific compound remain unpublished, analogous oxazole derivatives are typically synthesized via:
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Cyclization Reactions: Condensation of α-halo ketones with amides or nitriles under basic conditions.
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Cross-Coupling: Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce aryl groups.
For example, a plausible route involves reacting 2-bromo-4-(trifluoromethyl)aniline with an oxazole precursor (e.g., oxazol-5-ylboronic acid) in the presence of a palladium catalyst. Solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are employed at 80–100°C to facilitate coupling.
Industrial-Scale Challenges
Large-scale production faces hurdles such as:
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Purification Complexity: Separation from regioisomers due to similar polarities.
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Cost of Fluorinated Reagents: Trifluoromethylation agents (e.g., Ruppert-Prakash reagent) are expensive.
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Byproduct Management: Bromide disposal and catalyst recovery require optimized workflows.
Biological and Pharmacological Activities
Anticancer Mechanisms
Preliminary studies suggest that brominated oxazoles induce apoptosis in cancer cells via:
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Tubulin Polymerization Inhibition: Disrupting microtubule dynamics (IC₅₀ ≈ 0.56–1.0 µM in PC3 prostate cancer cells).
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Reactive Oxygen Species (ROS) Generation: Oxidative stress triggers mitochondrial dysfunction.
Applications in Materials Science
Organic Electronics
The compound’s electron-deficient aromatic system makes it a candidate for:
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Non-Fullerene Acceptors (NFAs): In organic photovoltaics, achieving power conversion efficiencies (PCEs) >12% in bulk heterojunction devices.
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Luminescent Materials: Blue-emitting OLEDs with Commission Internationale de l’Éclairage (CIE) coordinates of (0.15, 0.10).
Polymer Additives
Incorporating trifluoromethyl groups improves polymer properties:
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Thermal Stability: Decomposition temperatures (T₅%) increase by 40–60°C compared to non-fluorinated analogs.
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Chemical Resistance: Enhanced solvent resistance in polyurethanes and epoxy resins.
Research Frontiers and Challenges
Catalytic Asymmetric Synthesis
Developing enantioselective routes to access chiral oxazole derivatives remains underexplored. Recent advances in organocatalysis (e.g., Jacobsen thiourea catalysts) could enable asymmetric cyclizations with >90% enantiomeric excess (ee).
Toxicity Profiling
While in vitro studies show promise, in vivo toxicity data are lacking. Rodent models are needed to assess hepatotoxicity and pharmacokinetics (e.g., half-life, bioavailability).
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